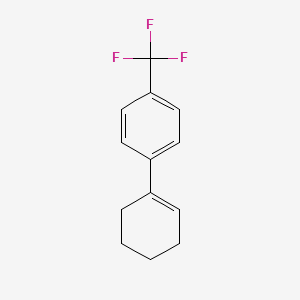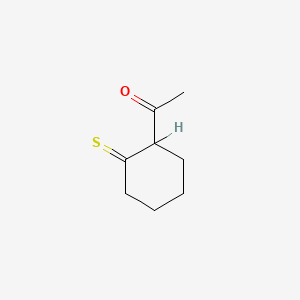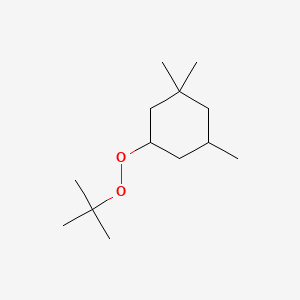
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is an organic peroxide compound widely used as an initiator in polymerization reactions. Its structure includes a peroxy group bonded to a cyclohexane ring, making it highly reactive and useful in various industrial applications .
Vorbereitungsmethoden
The synthesis of 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane typically involves the reaction of tert-butyl hydroperoxide with 1,1,5-trimethylcyclohexanol under controlled conditions. Industrial production methods often use continuous preparation processes with plate exchangers to ensure high heat exchange capacity and maintain reaction stability .
Analyse Chemischer Reaktionen
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents. Common reagents include acids, bases, and metal ions, which can catalyze the decomposition of the compound. .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is extensively used in scientific research, particularly in:
Chemistry: As a radical initiator in polymerization reactions, it helps in the synthesis of polymers and copolymers.
Biology: It is used in studies involving oxidative stress and free radical biology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other synthetic materials
Wirkmechanismus
The compound exerts its effects primarily through the generation of free radicals. When heated or exposed to specific catalysts, the peroxy bond breaks, releasing free radicals that initiate various chemical reactions. These radicals can interact with molecular targets, leading to polymerization or other chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include di-tert-butyl peroxide and tert-butyl hydroperoxide. Compared to these, 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which provides additional stability and reactivity. This makes it particularly effective as a polymerization initiator .
Eigenschaften
CAS-Nummer |
77061-52-0 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
3-tert-butylperoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-10-7-11(9-13(5,6)8-10)14-15-12(2,3)4/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
OXGOEZHUKDEEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


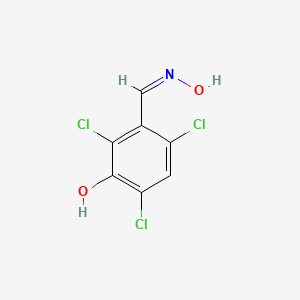
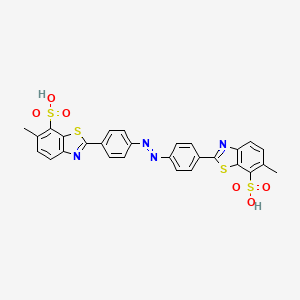
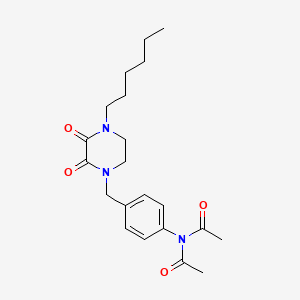

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
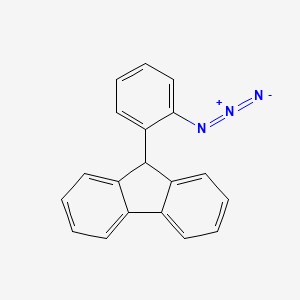

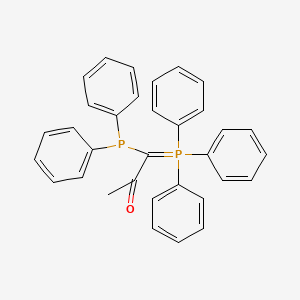
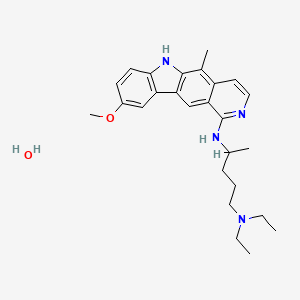
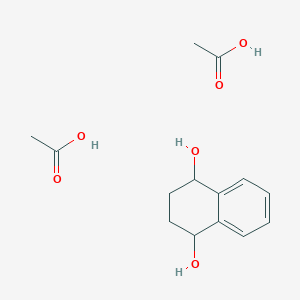
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)

